Hypaconitine hydrobromide
Description
Structure
2D Structure
Properties
CAS No. |
71402-59-0 |
|---|---|
Molecular Formula |
C33H46BrNO10 |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrobromide |
InChI |
InChI=1S/C33H45NO10.BrH/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32;/h7-11,19-28,36,38H,12-16H2,1-6H3;1H/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-;/m1./s1 |
InChI Key |
QJUUTBMHIVNBSD-GYQCMVPKSA-N |
SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC.Br |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br |
Related CAS |
6900-87-4 (Parent) |
Synonyms |
hypaconitine hypaconitine hydrobromide |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hypaconitine Hydrobromide
Botanical Sources and Distribution within the Aconitum Genus
Hypaconitine (B608023) is predominantly found in the roots and tubers of various plant species belonging to the Aconitum genus, which is part of the Ranunculaceae family. nih.govcabidigitallibrary.org This genus comprises over 300 species, many of which are highly poisonous due to their alkaloid content. cabidigitallibrary.org The distribution of these plants is widespread across the temperate regions of the Northern Hemisphere, with significant diversity in the mountainous areas of Asia and Europe. nih.govnih.gov
The primary botanical source for hypaconitine is Aconitum carmichaelii, also known as Chinese aconite or "Fuzi," which is native to East Asia. nih.govwikipedia.org Other species within the genus have also been identified as containing hypaconitine and related aconitine-type alkaloids. The concentration of these alkaloids can vary significantly based on the species, geographical origin, and the specific processing methods applied to the plant material. nih.gov The tubers are recognized as having a substantially higher concentration of these alkaloids compared to other plant parts like the stem or leaves. nih.gov
| Botanical Source (Species) | Common Name(s) | Geographical Distribution | Primary Plant Part |
| Aconitum carmichaelii | Chinese Aconite, Fuzi, Wutou | East Asia, Eastern Russia wikipedia.org | Daughter and Mother Root Tubers wikipedia.orgnih.gov |
| Aconitum kusnezoffii | Kusnezoff's Monkshood, Caowu | Northern Asia nih.govnih.gov | Root |
| Aconitum napellus | Monkshood, Wolfsbane | Western and Central Europe wikipedia.org | Root |
| Aconitum chasmanthum | Indian Aconite | Western Himalayas nih.gov | Root |
| Aconitum ferox | Indian Aconite | Himalayas nih.gov | Root |
Advanced Extraction Techniques for Diterpenoid Alkaloids
The extraction of diterpenoid alkaloids from Aconitum plant material is the critical first step toward isolation. Traditional methods such as heat reflux and cold maceration have been historically used, but modern techniques offer significantly improved efficiency and yield. researchgate.net The choice of method is crucial as it impacts the integrity and quantity of the extracted alkaloids.
A fundamental principle in alkaloid extraction involves manipulating pH. Alkaloids exist in the plant as salts; treating the plant material with a weak base, such as an ammonia (B1221849) solution, converts these salts into their free base form. nih.govjocpr.com This makes them soluble in lipophilic organic solvents like diethyl ether or chloroform, allowing for their separation from water-soluble impurities. nih.govjocpr.com Conversely, an acidic aqueous solution can be used to extract the alkaloids as salts. jocpr.com
Advanced methods have been developed to enhance this process:
Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, facilitating greater solvent penetration and accelerating the extraction process. researchgate.net
Pulsed Electric Field (PEF) Extraction: PEF involves applying short, high-voltage electrical pulses to the plant material suspended in a solvent. This process increases the permeability of the cell membranes, leading to a rapid and highly efficient release of intracellular components, including alkaloids. researchgate.net Research on Aconitum coreanum showed that PEF could achieve the highest yield of Guanfu base A, another diterpenoid alkaloid, in under one minute, compared to 10 hours for heat reflux extraction. researchgate.net
| Extraction Method | Principle | Advantages | Disadvantages |
| Heat Reflux Extraction | Continuous boiling and condensation of solvent to extract compounds. | Simple setup. | Time-consuming, potential for thermal degradation of compounds. researchgate.net |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic cavitation to disrupt cell walls and enhance mass transfer. | Reduced extraction time and solvent consumption. researchgate.net | Potential for localized heating. |
| Pulsed Electric Field (PEF) | High-voltage pulses create pores in cell membranes (electroporation). | Extremely fast (<1 min), high efficiency, low energy cost. researchgate.net | Requires specialized equipment. |
| Ammoniacal Ether Extraction | Basification to free alkaloids, followed by extraction with ether. | Good selectivity for alkaloids. nih.gov | Use of volatile and flammable solvents. |
Chromatographic and Spectroscopic Isolation Strategies for High Purity Hypaconitine Hydrobromide
Following initial extraction, the crude alkaloid mixture requires extensive purification to isolate hypaconitine. This is achieved through a combination of chromatographic techniques, with the final identification and structural confirmation provided by spectroscopic analysis. The purified hypaconitine is then typically converted to its hydrobromide salt for stability.
Chromatographic Purification:
The primary method for the separation of aconitine-type alkaloids is High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) configuration. nih.gov
Initial Cleanup: Before HPLC, the crude extract often undergoes a cleanup step using Solid-Phase Extraction (SPE) to remove interfering matrix components. nih.govnih.gov
Separation: An RP-HPLC system with a C18 or C8 column is commonly employed. nih.govnih.gov A gradient elution is typically used, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, such as ammonium (B1175870) bicarbonate or a dilute solution of formic or acetic acid. nih.govresearchgate.net
Detection: As the separated compounds elute from the column, they are detected, most commonly by a UV detector set to a wavelength of approximately 235-240 nm. nih.govnih.gov
Spectroscopic Identification and Confirmation:
Once a high-purity fraction is obtained, its identity as hypaconitine must be unequivocally confirmed.
Mass Spectrometry (MS): This is the most critical tool for confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is highly sensitive and specific. nih.govrsc.org In positive ion mode, hypaconitine is detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 616. rsc.orgnih.gov In MS/MS analysis, this precursor ion is fragmented to produce characteristic product ions. A common fragmentation is the loss of an acetic acid molecule (60 Da), resulting in a major product ion at m/z 556. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as ¹³C NMR, are used for the complete structural elucidation of the complex diterpenoid skeleton, confirming the connectivity and stereochemistry of the molecule. nih.gov
| Analytical Technique | Purpose | Key Parameters for Hypaconitine |
| Solid-Phase Extraction (SPE) | Sample Cleanup | Removes matrix interferences prior to LC analysis. nih.gov |
| Reversed-Phase HPLC | Separation & Quantification | Column: C18 or C8 nih.govnih.govMobile Phase: Acetonitrile (B52724)/Ammonium Bicarbonate or Formic Acid Buffer nih.govresearchgate.netDetection: UV at 235-240 nm nih.govnih.gov |
| Mass Spectrometry (MS/MS) | Identification & Confirmation | Ionization: ESI (Positive Mode) rsc.orgPrecursor Ion [M+H]⁺: m/z 616 rsc.orgMajor Product Ion: m/z 556 ([M+H - CH₃COOH]⁺) rsc.orgresearchgate.net |
| ¹³C NMR Spectroscopy | Structural Elucidation | Provides detailed information on the carbon skeleton. nih.gov |
Biosynthesis and Biotransformation Pathways of Hypaconitine
Early Stage Precursors and Isoprenoid Pathway Involvement
The journey to synthesizing the complex structure of hypaconitine (B608023) begins with the universal five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these essential precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. researchgate.netunivie.ac.atnih.gov
The biosynthesis of diterpenoid alkaloids in Aconitum species involves both the MVA and MEP pathways to produce the common precursor IPP. researchgate.net Evidence suggests that while both pathways can contribute to the formation of diterpenes, the MEP pathway is often the primary source for the precursors of diterpenoids, including gibberellins and tanshinones, in many plants. nih.govplos.org These pathways supply the necessary isoprene units for the formation of geranylgeranyl pyrophosphate (GGPP), the direct precursor to the diterpene skeleton. researchgate.net
Key Features of the Isoprenoid Precursor Pathways
| Pathway | Cellular Location | Starting Materials | Key Precursor Formed |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Isopentenyl Diphosphate (IPP) |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate and Glyceraldehyde 3-phosphate | Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) |
Elucidation of Diterpene Skeleton Cyclization
The formation of the characteristic C20 diterpene skeleton, which serves as the foundation for C19-diterpenoid alkaloids like hypaconitine, is a critical phase in the biosynthetic pathway. nih.gov This process is initiated by the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP).
The biosynthesis involves two principal steps catalyzed by two distinct classes of terpene synthases (TPSs):
Class II Diterpene Synthase: An ent-copalyl diphosphate synthase (CPS) catalyzes the initial cyclization of GGPP to form the intermediate ent-copalyl diphosphate (ent-CPP). nih.govwikipedia.orgchalmers.se
Class I Diterpene Synthase: A kaurene synthase-like (KSL) enzyme then facilitates further cyclization or rearrangement of ent-CPP to generate various diterpene skeletons. nih.gov
In the context of Aconitum alkaloids, these cyclization reactions lead to the formation of skeletons such as ent-kaurene (B36324) and the atisane-type diterpenes. nih.govwikipedia.org Specifically, the C20 atisane and kaurane structures are established precursors for the subsequent formation of the C19-diterpenoid alkaloids. nih.gov Studies in Aconitum carmichaelii have identified multiple terpene synthases, validating that ent-CPP is the sole precursor for the biosynthesis of all diterpenoid alkaloids in this species. nih.gov
Enzymatic Functionalization and Diversification Leading to Hypaconitine Structure
Following the creation of the foundational diterpene skeleton, a series of extensive enzymatic modifications occur to produce the highly functionalized and complex structure of hypaconitine. These tailoring reactions are primarily catalyzed by Cytochrome P450 monooxygenases (P450s) and oxidoreductases.
Cytochrome P450s are a large family of heme-containing enzymes known for their ability to introduce oxygen atoms into a wide array of substrates, leading to hydroxylation, epoxidation, and other oxidative reactions. mdpi.comnih.govnih.gov In the biosynthesis of diterpenoid alkaloids, P450s are responsible for the functional decoration of the diterpenoid scaffold. nih.gov These enzymes catalyze key hydroxylation and other oxidative steps that are crucial for forming the final structure of compounds like hypaconitine. nih.govfrontiersin.org The specific regioselectivity of these P450 enzymes is critical in determining the final alkaloid produced.
While the precise sequence of P450-catalyzed reactions leading specifically to hypaconitine is still an area of active research, it is understood that these enzymes, along with various oxidoreductases, are responsible for installing the numerous hydroxyl and methoxy (B1213986) groups, as well as forming the ester linkages characteristic of aconitine-type alkaloids.
Hypaconitine-Specific Biosynthetic Route Mapping and Genetic Regulation
Mapping the exact biosynthetic pathway to a complex natural product like hypaconitine and understanding its genetic regulation is a significant challenge. While the general steps from isoprenoid precursors to the diterpene skeleton are well-established, the specific enzymes and intermediates in the later, highly decorative stages of hypaconitine biosynthesis are less defined.
The biosynthesis of plant secondary metabolites, including proanthocyanidins and other alkaloids, is known to be under complex transcriptional control involving multiple families of regulatory genes. mdpi.com The expression of biosynthetic genes can be influenced by developmental stages and environmental conditions. frontiersin.org
Researchers use techniques like transcriptome mining and gene co-expression network analysis to identify candidate genes involved in specific metabolic pathways. nih.govresearchgate.net For instance, by analyzing transcriptomes from tissues where hypaconitine accumulates, researchers can identify candidate P450s and other enzymes whose expression patterns correlate with alkaloid production. nih.gov Functional characterization of these candidate genes, often through expression in heterologous systems like yeast or Nicotiana benthamiana, is then required to confirm their role in the pathway. nih.gov The complete mapping of the hypaconitine-specific route and its regulatory network remains an ongoing area of investigation. nih.gov
Investigational Studies on Biotransformation Pathways of Hypaconitine in Biological Systems
When hypaconitine is introduced into biological systems, such as in animals or humans, it undergoes extensive biotransformation, primarily in the liver, but also in the stomach and intestines. nih.govfrontiersin.org These metabolic processes are generally categorized as Phase I and Phase II reactions, which aim to convert the lipophilic alkaloid into more polar, water-soluble metabolites that can be more easily excreted. nih.gov
Studies on the metabolism of hypaconitine and related Aconitum alkaloids have identified several key biotransformation pathways. Phase I metabolism of aconitine-type alkaloids involves enzymes from the cytochrome P450 superfamily, particularly CYP3A4 and CYP3A5 in the liver. nih.govfrontiersin.org
The major metabolic reactions observed for hypaconitine and its congeners include:
Hydrolysis: The ester groups, which are critical to the molecule's toxicity, are cleaved by carboxylesterases to produce less toxic monoester and amino alcohol derivatives. nih.govmdpi.com
Demethylation: The methoxy groups on the molecule can be removed.
Hydroxylation: A hydroxyl group is added to the molecule, a common reaction catalyzed by P450 enzymes.
Deoxygenation: This reaction involves the removal of an oxygen atom.
Ester Exchange: The ester groups can be exchanged in the stomach. nih.gov
These metabolic conversions are considered a natural detoxification response, as they generally reduce the toxicity of the parent alkaloid.
Summary of Hypaconitine Biotransformation Reactions
| Reaction Type | Description | Common Metabolite Type |
| Hydrolysis | Cleavage of ester bonds at C-8 and C-14. | Monoester and amino alcohol alkaloids (e.g., benzoylhypaconine). mdpi.com |
| Demethylation | Removal of a methyl group, typically from a methoxy substituent. | Demethylated metabolites. |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkaloid structure. | Hydroxylated metabolites. |
| Dehydrogenation | Removal of hydrogen atoms. | Dehydrogenated metabolites. |
| Deoxygenation | Removal of an oxygen atom. | Deoxygenated metabolites. |
Structural Analysis and Structure Activity Relationship Sar Studies of Hypaconitine Hydrobromide
Advanced Crystallographic (e.g., X-ray Diffraction) and NMR Spectroscopic Characterization
The precise three-dimensional arrangement of atoms and the electronic environment of nuclei in hypaconitine (B608023) hydrobromide are fundamental to understanding its interaction with biological targets. These are elucidated using advanced spectroscopic and crystallographic methods.
Crystallographic Analysis: X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. For hypaconitine, crystal structure data is available through the Cambridge Structural Database (CSD), providing detailed insights into its molecular geometry, bond lengths, bond angles, and stereochemistry. nih.gov The hydrobromide salt is particularly useful for crystallographic studies as it often yields high-quality crystals suitable for analysis. This analysis confirms the complex hexacyclic aconitane (B1242193) skeleton and the absolute configuration of its numerous chiral centers.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial for the structural elucidation of hypaconitine.
¹H NMR: The proton NMR spectrum of hypaconitine would be complex, showing characteristic signals for the various protons in the molecule. Key signals would include those for the aromatic protons of the benzoate (B1203000) group, the methyl protons of the acetate (B1210297) and methoxy (B1213986) groups, and the proton of the N-methyl group. The intricate coupling patterns between protons on the fused ring system would provide critical information for confirming the stereochemistry. researchgate.net
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. It shows distinct signals for each of the 33 carbon atoms in the hypaconitine molecule, including the carbonyl carbons of the ester groups, the aromatic carbons of the benzoate ring, and the carbons of the methoxy and methyl groups. nih.gov Spectral data for hypaconitine is available in chemical databases such as SpectraBase. nih.gov
The combination of X-ray crystallography and NMR spectroscopy provides an unambiguous characterization of the hypaconitine hydrobromide structure, which is the foundation for all structure-activity relationship studies.
Correlation of Specific Functional Groups and Stereochemistry with Biological Activity
The biological activity of hypaconitine, including its neuromuscular blocking and anti-inflammatory effects, is dictated by its specific functional groups and its precise three-dimensional shape. nih.gov The stereochemistry of the molecule is crucial, as even minor changes can significantly alter its biological profile. nih.gov
Key functional groups and their established roles in the activity of aconitine-type alkaloids are summarized below:
| Functional Group | Position | Contribution to Biological Activity |
| Acetate Ester | C8 | Considered a key toxic moiety. Its hydrolysis significantly reduces the toxicity of the alkaloid. researchgate.net |
| Benzoate Ester | C14 | Essential for high-affinity binding to target receptors, such as voltage-gated sodium channels. Modifications to the aromatic ring generally decrease activity. researchgate.net |
| Methoxy Groups | C1, C6, C16, C18 | These groups influence the lipophilicity and metabolic stability of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. |
| Hydroxy Groups | C13, C15 | The presence and orientation of hydroxyl groups, particularly at C15, are important for maintaining activity. researchgate.net |
| N-Methyl Group | N19 | The tertiary amine with its methyl group contributes to the basicity and overall spatial structure, which is important for receptor interaction. researchgate.net |
The rigid and complex polycyclic structure holds these functional groups in a specific spatial orientation, which is critical for binding to biological targets. The specific stereoisomer of hypaconitine found in nature is the biologically active form, highlighting the high degree of stereoselectivity in its interactions with receptors. nih.gov
Computational Approaches to Structure-Activity Relationship (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds based on their chemical structure. QSAR studies on diterpenoid alkaloids have provided valuable insights into the structural determinants of their toxicity. lktlabs.com
A QSAR analysis performed on a series of diterpene alkaloids from Aconitum and Delphinium genera revealed that toxicity is reliably correlated with several key molecular descriptors:
Atomic Packing Density: This relates to the compactness of the molecular structure.
Surface Polarity: The distribution of charge on the molecular surface influences interactions with biological membranes and receptors.
Number of C=O Groups: The carbonyl groups of the ester moieties are crucial for activity.
Lipophilicity (logP): This parameter affects the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. lktlabs.com
Impact of Structural Modifications on Target Receptor Binding and Efficacy
The primary mechanism of action for aconitine-type alkaloids like hypaconitine involves their interaction with voltage-gated sodium channels. rsc.org Structural modifications can profoundly impact this interaction, altering both binding affinity and efficacy.
Ester Group Hydrolysis: The most significant modification is the hydrolysis of the ester groups. Removal of the acetyl group at C8 to produce benzoylhypaconine (B8069442) dramatically reduces toxicity. Further hydrolysis of the benzoate group at C14 leads to hypaconine, which is even less toxic. This indicates that the diester structure is critical for high-affinity binding to the sodium channel and for exerting the potent biological effect. researchgate.net
N-Dealkylation: Removal of the methyl group from the nitrogen atom (N-demethylation) can also alter the biological activity profile, affecting the compound's basicity and interaction with the receptor.
Modification of Methoxy Groups: Demethylation of the methoxy groups to form hydroxyl groups would increase the polarity of the molecule, which could reduce its ability to cross cell membranes and access the receptor binding site, thereby lowering its efficacy.
These findings demonstrate that the ester groups at C8 and C14 are the primary pharmacophores responsible for the potent activity of hypaconitine. Any structural change that alters these groups or their spatial orientation will significantly impact receptor binding and the resulting biological response.
Comparative SAR Studies within Aconitine-Type and Lappaconitine-Type Norditerpenoid Alkaloids
Norditerpenoid alkaloids are broadly classified into several types, with the aconitine-type (C19) and lappaconitine-type (C18) being two of the most prominent. Hypaconitine is a representative example of the aconitine-type. Comparative studies reveal key structural differences that lead to distinct biological activity profiles. lktlabs.com
| Feature | Aconitine-Type (e.g., Hypaconitine) | Lappaconitine-Type (e.g., Lappaconitine) |
| Carbon Skeleton | C19 Diterpenoid | C18 Diterpenoid (lacks a carbon at position 4) |
| Esterification | Typically diesters (e.g., acetate at C8, benzoate at C14) | Typically monoesters (e.g., anthranilate derivative at C4) lktlabs.com |
| Lipophilicity | Generally more lipophilic | Generally less lipophilic |
| Toxicity | Highly toxic | Significantly less toxic than aconitine-type lktlabs.com |
Molecular and Cellular Mechanisms of Action of Hypaconitine
Interaction with Voltage-Gated Sodium Channels (VSSCs) and Binding Site Characterization
Hypaconitine (B608023) is recognized as a modulator of voltage-gated sodium channels (VSSCs), which are crucial for the initiation and propagation of action potentials in excitable cells medkoo.com. Like other aconitum alkaloids, hypaconitine's interaction with these channels leads to significant alterations in cellular excitability. It is known to induce a long-term opening of Na+ channels, which causes membrane depolarization and hinders repolarization lktlabs.com. This action is responsible for its effects as a neuromuscular junction blocker, where it inhibits end plate potentials in muscles such as the phrenic nerve-diaphragm medkoo.comlktlabs.com.
The binding site for aconitine-like alkaloids is generally understood to be within the pore of the sodium channel nih.gov. These drugs can access their receptor site through different routes: either via the open activation gate at the intracellular end of the pore or, for more hydrophobic molecules, through a membrane access pathway known as a fenestration nih.govnih.gov. The binding often involves highly conserved aromatic amino acids located on the S6 segments that form the cytoplasmic lining of the pore nih.gov. These residues undergo conformational changes as the channel transitions between closed, open, and inactivated states, which in turn alters drug binding affinity nih.gov.
Subunit Specificity and Allosteric Modulation Studies
The specific interactions of hypaconitine with different VSSC α-subunits, which define the channel's properties, are a subject of ongoing investigation. The diverse family of Na+ channels, encoded by various α-subunits, are often associated with one or more accessory β-subunits that regulate their gating properties and expression nih.gov. The effects of alkaloids like aconitine (B1665448) suggest a mechanism of allosteric modulation, where binding to a site distinct from the ion conduction pathway induces conformational changes that alter the channel's gating functions biorxiv.org. This modulation can affect the entire cycle of channel states, from resting to open to inactivated, thereby profoundly influencing cellular electrophysiology biorxiv.org.
Electrophysiological Analyses of Channel Kinetics (Ion Current Conductances)
Electrophysiological studies on the related compound aconitine provide insight into the likely effects of hypaconitine on channel kinetics. Aconitine has been shown to shift the voltage dependence of channel activation toward more negative potentials, meaning the channels open at voltages closer to the resting membrane potential nih.govnih.gov. This shift increases the probability of the channel being in the open state nih.gov. Furthermore, aconitine alters the ionic selectivity of the sodium channel, increasing its permeability to other cations like ammonium (B1175870) (NH4+) nih.govnih.gov. While aconitine-modified channels still undergo inactivation, the kinetics of this process can be altered nih.govnih.gov. Hypaconitine itself has been observed to block nerve action potentials, which is a direct consequence of its interference with sodium ion conductance medkoo.com.
Modulation of Potassium and Calcium Channels
Beyond its primary effects on sodium channels, evidence suggests that hypaconitine also modulates other ion channels. Research has shown that hypaconitine can inhibit the KCNH2 (hERG) potassium channel current, an action associated with potential cardiotoxicity medchemexpress.com. The modulation of potassium channels, which are critical for membrane repolarization, can significantly impact the duration and frequency of action potentials.
Additionally, hypaconitine has been found to regulate calcium influx and release through store-operated Ca2+ channels in neuronal cells, contributing to its cytotoxic effects at higher concentrations medchemexpress.com. Calcium channels are vital for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression, and their modulation can have widespread physiological consequences nih.govscbt.com.
Investigation of Downstream Signaling Pathways (e.g., NF-κB, MAPK, NLRP3 Inflammasome)
Hypaconitine has been shown to exert significant influence over intracellular signaling pathways central to inflammation and cellular stress responses.
NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression mdpi.com. Studies have demonstrated that hypaconitine can inhibit the activation of the NF-κB pathway. Specifically, it has been shown to block the phosphorylation of the NF-κB p65 subunit, which is a key step in its activation and subsequent translocation to the nucleus academicjournals.org. In another context, hypaconitine was found to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) by preventing NF-κB's nuclear translocation medchemexpress.com. This inhibitory effect on NF-κB signaling is a component of its anti-inflammatory and protective actions academicjournals.org.
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular responses to external stimuli. Research indicates that hypaconitine can block the activation of the p38 MAPK pathway, which is often triggered by cellular stressors like hydrogen peroxide (H2O2) academicjournals.org. Network toxicology analysis also suggests that the MAPK signaling pathway is a target of hypaconitine, potentially contributing to its toxic effects in the liver by inducing apoptosis and inflammation nih.gov.
NLRP3 Inflammasome : The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18 encyclopedia.pubmdpi.com. While direct studies on hypaconitine and the NLRP3 inflammasome are limited, the activation of this complex is often downstream of signals like NF-κB activation and mitochondrial stress encyclopedia.pub, both of which are modulated by hypaconitine. Given that related alkaloids from Aconitum carmichaelii have been shown to inhibit pathways that activate the inflammasome, this remains an important area for future investigation nih.gov.
Effects on Cellular Processes (e.g., Apoptosis, Autophagy, Mitochondrial Function)
Hypaconitine demonstrates a dual role in regulating cellular processes, particularly apoptosis, depending on the cellular context and the nature of the stressor.
Apoptosis : In certain contexts, hypaconitine exhibits protective, anti-apoptotic effects. In endothelial cells challenged with oxidized low-density lipoprotein (oxLDL), hypaconitine was found to suppress apoptosis by attenuating the expression of cleaved caspase 3 nih.gov. Similarly, it protects cardiac myocytes from H2O2-induced apoptosis by blocking the activation of caspase-3 and caspase-9 academicjournals.org. Conversely, other analyses suggest that hypaconitine-induced hepatotoxicity may involve the induction of apoptosis in hepatocytes nih.gov.
Autophagy : The effect of aconitum alkaloids on autophagy—a cellular process for degrading and recycling damaged components—is complex. Studies on the related compound mesaconitine (B191843) have shown that it can induce autophagy in neuronal cells, a process linked to mitochondrial damage and increased reactive oxygen species (ROS) nih.gov. Aconitine has also been shown to induce autophagy in cardiomyocytes researchgate.net. The specific effects of hypaconitine on autophagy require further dedicated research.
Mitochondrial Function : Mitochondria are central to cellular energy production and are key regulators of apoptosis. The function of these organelles is impacted by aconitum alkaloids. Studies on the related compound aconitine show that it can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP production nih.govnih.gov. In contrast, a study on the combined effects of hypaconitine and glycyrrhetinic acid suggested a protective role against heart failure by modulating metabolic pathways related to mitochondrial membrane components like cardiolipin (B10847521) nih.gov.
Enzyme Inhibition or Activation Profiling (e.g., Histone Deacetylase-High Mobility Group Box-1 Pathway)
A key mechanism underlying hypaconitine's anti-apoptotic and anti-inflammatory effects involves the regulation of the Histone Deacetylase-High Mobility Group Box-1 (HDAC-HMGB1) pathway nih.gov. In a study using endothelial cells, microarray analysis revealed that hypaconitine significantly increased the expression of Histone Deacetylase 3 (HDAC3) nih.gov.
HDAC3 is an enzyme that can modify other proteins. One of its downstream effectors is HMGB1, a protein that acts as a potent pro-inflammatory signal when released from cells nih.gov. Hypaconitine treatment was found to markedly decrease the stress-induced cytoplasmic relocation and extracellular release of HMGB1 nih.gov. The suppression of HDAC3 with specific inhibitors or siRNA significantly reduced hypaconitine's ability to prevent apoptosis and HMGB1 release, confirming that this pathway is a direct target of the compound nih.gov.
Table 1: Summary of Hypaconitine's Effects on the HDAC3-HMGB1 Pathway in Endothelial Cells
| Target Molecule | Observed Effect of Hypaconitine | Functional Consequence | Reference |
|---|---|---|---|
| Histone Deacetylase 3 (HDAC3) | Significantly increased expression | Modulation of downstream effectors | nih.gov |
| High Mobility Group Box-1 (HMGB1) | Markedly decreased cytoplasmic relocation and extracellular release | Suppression of a key pro-inflammatory and pro-apoptotic signal | nih.gov |
| Cleaved Caspase 3 | Markedly attenuated expression | Inhibition of oxLDL-induced apoptosis | nih.gov |
Neurotransmitter System Involvement (e.g., Acetylcholine (B1216132) Transporters, P2X3 Receptors)
The molecular and cellular actions of hypaconitine extend to its interaction with various components of the nervous system, including key neurotransmitter systems. While direct research on hypaconitine hydrobromide's effects on specific transporters and receptors is still developing, studies on closely related Aconitum alkaloids provide significant insights into its potential mechanisms, particularly concerning the purinergic and cholinergic systems.
P2X3 Receptor Involvement
While direct studies on hypaconitine are limited, extensive research into the related diterpenoid alkaloid, lappaconitine (B608462), has illuminated a significant mechanism involving P2X3 purinergic receptors. These receptors are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP) and are predominantly expressed on primary afferent sensory neurons, playing a crucial role in pain transmission.
The analgesic properties of lappaconitine are strongly associated with its ability to modulate these receptors. In preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, nerve damage leads to an upregulation of P2X3 receptor expression in the dorsal root ganglion (DRG) neurons. This increase in receptor density enhances the inward currents induced by ATP and its stable analogue, α,β-meATP, contributing to hyperalgesia and allodynia.
Research has demonstrated that treatment with lappaconitine can reverse these pathological changes. nih.gov It has been shown to increase the pain threshold in CCI models by down-regulating the expression of P2X3 receptors in DRG neurons. mdpi.comlktlabs.comresearchgate.net This action decreases the sensitization of the neurons, thereby reducing their excitability in response to ATP released in the context of tissue injury and inflammation. nih.govresearchgate.net The mechanism involves not only a decreased expression of the P2X3 receptors but also a reduction in the inward currents evoked by P2X3 receptor agonists. nih.govresearchgate.net The attenuation of the analgesic effect of lappaconitine when P2X3 receptor expression is blocked (e.g., by antisense oligonucleotides) further solidifies the crucial role of this purinergic pathway in the alkaloid's mechanism of action. nih.gov
| Experimental Model | Key Parameter Measured | Effect of Lappaconitine Treatment | Reference |
|---|---|---|---|
| Chronic Constriction Injury (CCI) in Rats | P2X3 Receptor Expression in DRG | Reversed the CCI-induced up-regulation of P2X3 expression. | nih.gov |
| Chronic Constriction Injury (CCI) in Rats | ATP-induced Inward Currents (IATP) | Reversed the CCI-induced enhancement of IATP. | nih.gov |
| Chronic Constriction Injury (CCI) in Rats | Pain Thresholds (Mechanical & Thermal) | Increased the reduced pain thresholds observed in CCI rats. | nih.gov |
Acetylcholine System Involvement
Currently, there is a lack of direct scientific evidence detailing the interaction of this compound with acetylcholine transporters, namely the high-affinity choline (B1196258) transporter (CHT) and the vesicular acetylcholine transporter (VAChT). These transporters are critical for regulating the synthesis and vesicular storage of acetylcholine, thereby controlling cholinergic tone.
However, related Aconitum alkaloids are known to affect the cholinergic system through different mechanisms. For instance, aconitine, at low concentrations, has been observed to increase the electrically stimulated release of acetylcholine. This effect is considered secondary to its primary mechanism of action: binding to voltage-gated sodium channels, which causes membrane depolarization and a subsequent influx of calcium, the trigger for neurotransmitter exocytosis. Another related compound, pseudaconitine, has been identified as a moderate inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine in the synaptic cleft. wikipedia.org By inhibiting this enzyme, pseudaconitine leads to an accumulation of acetylcholine, enhancing cholinergic signaling. wikipedia.org
These findings indicate that Aconitum alkaloids can modulate cholinergic neurotransmission, although a direct effect of hypaconitine on acetylcholine transporters has not been established and remains an area for future investigation.
Preclinical Pharmacokinetics and Metabolism Research of Hypaconitine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Animal Models
The preclinical pharmacokinetic profile of hypaconitine (B608023) has been investigated primarily in rat models, revealing rapid absorption and significant variations in its disposition depending on the formulation administered. Studies comparing the oral administration of pure hypaconitine, an extract of Aconitum carmichaelii, and a traditional Chinese medicine formulation known as Sini Decoction have provided key insights into its ADME characteristics. nih.govmdpi.com
Following oral administration to Sprague-Dawley rats, hypaconitine is absorbed rapidly. nih.gov The time to reach maximum plasma concentration (Tmax) was observed at 1.125 hours for pure hypaconitine and 1.083 hours for the Aconitum carmichaelii extract. nih.gov Interestingly, the absorption rate appeared to be even faster when administered as part of the Sini Decoction, with a Tmax of 0.4583 hours, suggesting that other herbal components within the decoction may influence the absorption process. nih.gov
| Pharmacokinetic Parameter | Pure Hypaconitine Group | Aconitum carmichaelii (AC) Extract Group | Sini Decoction (SND) Group |
|---|---|---|---|
| Tmax (h) | 1.125 ± 0.440 | 1.083 ± 0.466 | 0.4583 ± 0.1882 |
| Cmax (ng/mL) | 4.751 ± 0.930 | 15.77 ± 2.92 | 11.41 ± 2.50 |
| AUC(0-24) (ng/mLh) | 19.78 ± 4.88 | 51.31 ± 14.12 | 42.52 ± 11.23 |
| AUC(0-∞) (ng/mLh) | 22.25 ± 5.67 | 56.12 ± 16.03 | 53.38 ± 14.88 |
| t1/2 (h) | 3.21 ± 0.89 | 2.88 ± 0.65 | 4.11 ± 1.15 |
| MRT (h) | 4.12 ± 1.02 | 3.95 ± 0.88 | 5.34 ± 1.45 |
Table 1. Mean Pharmacokinetic Parameters of Hypaconitine in Rats Following Oral Administration of Different Formulations. Data are presented as mean ± standard deviation. nih.gov
Identification and Characterization of Metabolites in Biological Matrices
In vitro studies utilizing human liver microsomes have been instrumental in identifying the metabolic pathways of hypaconitine. These investigations have revealed that hypaconitine undergoes extensive Phase I metabolism, leading to the formation of numerous metabolites. nih.gov
A total of eleven distinct metabolites were identified in incubations with male human liver microsomes. nih.gov The primary metabolic transformations observed were demethylation, demethylation-dehydrogenation, hydroxylation, and didemethylation. nih.gov The specific metabolites were categorized as follows:
Demethylation products (M1-M3)
Demethylation-dehydrogenation products (M4-M6)
Hydroxylation products (M7, M8)
Didemethylation products (M9-M11)
Of particular significance is the identification of metabolite M8 as mesaconitine (B191843), which is another known active and highly toxic constituent of Aconitum species. nih.gov This metabolic conversion highlights a critical aspect of hypaconitine's biochemistry, where its metabolism can generate another potent alkaloid. The formation of these various metabolites indicates that the body possesses multiple pathways to process and attempt to detoxify the compound.
| Metabolite ID | Metabolic Pathway | Notes |
|---|---|---|
| M1 - M3 | Demethylation | - |
| M4 - M6 | Demethylation-Dehydrogenation | - |
| M7, M8 | Hydroxylation | M8 identified as Mesaconitine |
| M9 - M11 | Didemethylation | - |
Table 2. Metabolites of Hypaconitine Identified in Human Liver Microsomes. nih.gov
Enzyme Kinetic Studies of Metabolic Pathways (e.g., Liver Microsomes, S9 Fractions)
Enzyme kinetic studies, particularly those using human liver microsomes, have been crucial for elucidating the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of hypaconitine. Research employing chemical inhibitors, CYP-specific inhibitory monoclonal antibodies, and cDNA-expressed CYP enzymes has precisely mapped the enzymatic pathways. nih.gov
The results from these studies consistently show that CYP3A4 and CYP3A5 are the primary enzymes driving the metabolism of hypaconitine. nih.gov These two isoforms play the most significant role in the biotransformation of the compound. In addition to the primary role of the CYP3A family, several other CYP isoforms contribute to a lesser extent. Secondary contributions to hypaconitine metabolism are made by CYP2C19, CYP2D6, and CYP2E1. nih.gov Furthermore, CYP1A2 and CYP2C8 have been identified as having minor roles in the metabolic process. nih.gov
This detailed characterization of the contributing enzymes is fundamental to understanding the compound's metabolic clearance and its potential for variability among individuals due to genetic polymorphisms in these CYP enzymes.
Inter-species Differences in Hypaconitine Metabolism
While direct comparative metabolic studies for hypaconitine across multiple species are not extensively detailed in the available literature, principles derived from related compounds and general drug metabolism science suggest that inter-species differences are highly probable. The metabolism of many drugs, including alkaloids, is known to exhibit significant variability between common preclinical animal models (like rats and dogs) and humans. researchgate.netmdpi.com
These differences often arise from variations in the expression levels, substrate specificity, and kinetic properties of metabolic enzymes such as the cytochrome P450 and UDP-glucuronosyltransferase (UGT) families across species. researchgate.netmdpi.com For instance, research on lappaconitine (B608462), a related Aconitum alkaloid, showed that human liver microsomes generated a greater number of metabolites compared to rat liver microsomes, indicating a difference in metabolic capacity. researchgate.net Given that hypaconitine is extensively metabolized by a range of CYP450 enzymes, it is reasonable to infer that its metabolic profile and clearance rates could differ between the animal species used in preclinical testing and humans. Such differences are a critical consideration when extrapolating pharmacokinetic and toxicological data from animal models to predict human outcomes.
Drug-Drug Interaction Potential via Cytochrome P450 Inhibition or Induction
The identification of the specific CYP450 enzymes responsible for hypaconitine metabolism provides a strong basis for predicting its potential for drug-drug interactions. nih.gov As established, hypaconitine is a substrate for several CYP isoforms, most notably CYP3A4 and CYP3A5, which are responsible for the metabolism of approximately half of all clinically used drugs. nih.govaumet.com
This shared metabolic pathway creates a significant potential for clinically relevant interactions: nih.gove-mjm.org
CYP Inhibition: If hypaconitine is co-administered with a drug that is a potent inhibitor of CYP3A4/5 (e.g., ketoconazole, certain antibiotics, or even grapefruit juice), the metabolism of hypaconitine could be significantly decreased. aumet.come-mjm.org This competitive inhibition would likely lead to elevated plasma concentrations of hypaconitine, potentially increasing its effects.
CYP Induction: Conversely, co-administration with a substance that induces the activity of CYP3A4/5 (e.g., certain anticonvulsants) could accelerate the metabolism of hypaconitine. This would result in lower plasma concentrations and potentially reduced efficacy or altered metabolic profiles.
Therefore, the metabolic profile of hypaconitine strongly suggests that its pharmacokinetic properties can be altered by concomitant medications that modulate the activity of major drug-metabolizing enzymes, a crucial factor in preclinical assessment. nih.gov
Preclinical Pharmacological Activity Assessment of Hypaconitine Hydrobromide
Evaluation of Analgesic Properties in Animal Models
While direct and detailed studies on hypaconitine (B608023) hydrobromide are limited, the analgesic properties of closely related aconitum alkaloids, such as aconitine (B1665448), have been extensively evaluated in various animal models, suggesting a class effect. Hypaconitine itself is recognized for its anti-rheumatic potential researchgate.net.
Studies on aconitine (AC) demonstrate significant analgesic effects in multiple pain models nih.govnih.govplos.org:
Thermal Pain Models: In the hot plate test, aconitine treatment significantly increased the pain threshold in mice, comparable to the effects of aspirin (B1665792) nih.govplos.orgplos.org.
Chemically-Induced Visceral Pain: In the acetic acid-induced writhing test, aconitine significantly reduced the number of writhes in mice, with an efficacy similar to that of aspirin nih.govnih.govplos.org.
Inflammatory Pain Models: Aconitine has shown effectiveness in reducing pain in both the formalin test and the Complete Freund's Adjuvant (CFA)-induced chronic pain model nih.govnih.govplos.orgplos.org. In the formalin test, it inhibited nociceptive responses in both the initial (neurogenic) and late (inflammatory) phases nih.gov.
These findings in closely related compounds provide a strong basis for the observed analgesic effects of hypaconitine and underscore its potential as a pain-relieving agent.
Table 1: Analgesic Activity of Aconitine in Murine Pain Models
| Animal Model | Compound Tested | Key Finding | Reference |
|---|---|---|---|
| Hot Plate Test (Thermal Pain) | Aconitine | Increased pain threshold by 17.12% and 20.27% at 0.3 mg/kg and 0.9 mg/kg respectively. | nih.govplos.org |
| Acetic Acid Writhing Test (Visceral Pain) | Aconitine | Inhibited writhing by 68% and 76% at 0.3 mg/kg and 0.9 mg/kg respectively. | nih.govnih.govplos.org |
| Formalin Test (Inflammatory Pain) | Aconitine | Significantly inhibited nociceptive responses in both early and late phases. | nih.gov |
| CFA-Induced Nociception (Chronic Inflammatory Pain) | Aconitine | Improved pain threshold, with effects similar to the aspirin group. | nih.govplos.orgplos.org |
Investigation of Anti-inflammatory Efficacy in In Vitro and In Vivo Models
Hypaconitine has demonstrated potent anti-inflammatory properties nih.gov. The mechanisms underlying these effects involve the modulation of key inflammatory signaling molecules and pathways.
Research on alkaloids from Aconitum soongoricum Stapf, including hypaconitine, has shown significant anti-inflammatory activity. In vitro studies using Human Fibroblast-Like Synoviocytes from rheumatoid arthritis patients (HFLS-RA) demonstrated that these alkaloids could markedly decrease the production of pro-inflammatory cytokines. Specifically, treatment led to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants after stimulation with lipopolysaccharide (LPS) nih.gov. Similarly, studies on aconitine and its derivatives confirm the ability to inhibit the expression of TNF-α and IL-6 in LPS-induced RAW264.7 macrophage cells frontiersin.org. This indicates a direct modulatory effect on the production of key drivers of the inflammatory response.
The anti-inflammatory efficacy of hypaconitine and related alkaloids extends to the inhibition of other crucial inflammatory mediators. In the same in vitro models, treatment with Aconitum alkaloids also led to a significant decrease in the production of Interleukin-1 beta (IL-1β) and Prostaglandin E2 (PGE-2) nih.gov. The suppression of PGE-2 is linked to the downregulation of cyclooxygenase-2 (COX-2) expression. Furthermore, derivatives of the related lappaconitine (B608462) have been shown to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) researchgate.net. These actions collectively contribute to the compound's ability to resolve inflammation by targeting multiple mediators.
Cardiovascular Protective Effects in Preclinical Disease Models
Hypaconitine has been investigated for its potential protective effects on the cardiovascular system, particularly in the context of chronic heart failure (CHF). In a preclinical study using a rat model of CHF induced by transverse-aortic constriction, a combination treatment including hypaconitine (HA) and glycyrrhetinic acid (GA) demonstrated significant cardioprotective effects nih.gov.
The study revealed that the HA + GA treatment led to several positive outcomes nih.gov:
Improved Cardiac Structure: Histopathological analysis showed that the treatment group had a more regular arrangement of cardiac muscle fibers and clearer tissue structure compared to the untreated model group.
Modulation of Growth Factors: The expression of key proteins involved in cardiac health was beneficially altered. Immunohistochemistry results showed that the treatment significantly up-regulated the protein expression of Fibroblast Growth Factor 2 (FGF2) and Vascular Endothelial Growth Factor A (VEGFA).
Regulation of eNOS: The expression of endothelial Nitric Oxide Synthase (eNOS) protein was attenuated in the ventricular tissues of the treated rats.
These findings suggest that hypaconitine may exert its protective effects by modulating metabolic pathways and the expression of proteins crucial for cardiac function and tissue integrity nih.gov.
Anti-tumor and Cytotoxic Activities in Cancer Cell Lines and Xenograft Models
Hypaconitine has been identified as having obvious cytotoxic activities against a range of cancer cell lines, including those for leukemia, breast cancer, and liver cancer nih.gov. The cytotoxic effects of various C19-diterpenoid alkaloids, including hypaconitine, have been confirmed against different human tumor cells nih.gov.
While specific xenograft studies for hypaconitine are not extensively detailed in the available literature, research on the closely related aconitine provides significant insights into the potential anti-tumor mechanisms of this class of compounds in vivo. Aconitine has been shown to suppress tumor growth in xenograft mouse models of pancreatic and colorectal cancer europeanreview.orgturkjgastroenterol.org.
The mechanisms underlying these anti-tumor effects are multifaceted:
Induction of Apoptosis: Aconitine treatment induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2 europeanreview.orgfrontiersin.org.
Inhibition of Cell Proliferation: It inhibits cancer cell growth in a dose- and time-dependent manner europeanreview.org. Studies in colorectal cancer cells showed aconitine repressed the expression of the proliferation marker Ki-67 in tumors turkjgastroenterol.org.
Suppression of Metastasis: Aconitine has been found to hinder the migration and invasiveness of colorectal cancer cells turkjgastroenterol.org.
Pathway Modulation: The anti-tumor activity is often linked to the suppression of the NF-κB signaling pathway europeanreview.orgfrontiersin.org.
Table 2: Cytotoxic and Anti-Tumor Activities of Aconitum Alkaloids
| Compound | Model System | Key Finding | Reference |
|---|---|---|---|
| Hypaconitine | Various cancer cell lines (leukemia, breast, liver) | Exhibits obvious cytotoxic activities. | nih.gov |
| Aconitine | Pancreatic cancer cell lines (Miapaca-2, PANC-1) | Inhibited cell growth and induced apoptosis via the NF-κB pathway. | europeanreview.org |
| Aconitine | Pancreatic cancer xenograft mouse model | Suppressed tumor growth and increased cell apoptosis. | europeanreview.org |
| Aconitine | Colorectal cancer cell line (LIM1215) | Restrained cell viability, hindered migration and invasiveness. | turkjgastroenterol.org |
| Aconitine | Colorectal cancer xenograft mouse model | Blocked tumor growth and repressed Ki-67 expression. | turkjgastroenterol.org |
Emerging Pharmacological Activities and Biological Potentials (e.g., Antifeedant Activity)
Beyond its traditional pharmacological assessments, research has begun to explore other biological activities of hypaconitine and related diterpenoid alkaloids. One such emerging area is their potential use as botanical pesticides due to significant antifeedant properties frontiersin.orgacs.org.
Studies screening diterpenoid alkaloids from Aconitum species have demonstrated their effectiveness against agricultural pests like Spodoptera exigua (beet armyworm) acs.orgnih.gov. While a broad range of these alkaloids showed activity, certain compounds exhibited highly potent antifeedant effects acs.orgnih.gov. For instance, the related alkaloid chasmanthinine showed an effective concentration for 50% feeding reduction (EC50) at 0.07 mg/cm² acs.orgnih.gov. Aconitine itself was also found to have an effective antifeedant concentration of 9.2 mg/cm² frontiersin.org. This suggests that alkaloids from the Aconitum genus, including hypaconitine, represent a promising source for developing natural anti-insect agents.
Advanced Analytical Methodologies for Quantification and Characterization of Hypaconitine Hydrobromide
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Application
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of hypaconitine (B608023). These methods are widely applied in pharmacokinetic, pharmacodynamic, and toxicological studies. nih.gov Development of LC-MS/MS methods typically involves optimizing chromatographic separation and mass spectrometric detection parameters.
Chromatographic separation is commonly achieved on C18 or CN columns. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous solution containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov Gradient elution is frequently used to effectively separate hypaconitine from other related alkaloids and endogenous matrix components. nih.gov
For detection, a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple-reaction monitoring (MRM) is standard. nih.gov The MRM transitions are highly specific; for hypaconitine, a common transition monitored is the precursor ion [M+H]+ at m/z 616.3 to a specific product ion, such as m/z 556.2 or 555.97. semanticscholar.orgresearchgate.net This high selectivity allows for accurate quantification even in complex biological samples. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous determination of hypaconitine and other Aconitum alkaloids like aconitine (B1665448) and mesaconitine (B191843) in rat plasma, demonstrating high sensitivity and specificity. nih.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS)
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) offers high-resolution and accurate mass measurement, making it a powerful tool for both quantification and characterization of hypaconitine and its metabolites. sci-hub.box This technique combines the high separation efficiency of UPLC with the ability of Q-TOF-MS to provide exact mass data, which aids in the confident identification of compounds. researchgate.net
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to faster analysis times and improved resolution compared to conventional HPLC. nih.gov In the analysis of Aconitum alkaloids, UPLC/Q-TOF-MS has been used for chemical profiling and to distinguish between different species of Aconitum. researchgate.net The high mass accuracy of Q-TOF-MS allows for the determination of elemental compositions, which is invaluable for identifying unknown metabolites of hypaconitine in complex biological matrices. sci-hub.box This technology has been instrumental in establishing metabolite databases for Aconitum diterpenoid alkaloids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While less common for the direct analysis of non-volatile alkaloids like hypaconitine, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its volatile metabolites or degradation products. brieflands.com Direct analysis of hypaconitine by GC-MS would require derivatization to increase its volatility and thermal stability. The primary application of GC-MS in this context would be in metabolic studies where volatile compounds resulting from the biotransformation of hypaconitine are of interest.
Capillary Electrophoresis and Ion-Pair Chromatography
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the analysis of Aconitum alkaloids, including hypaconitine. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field. Methods have been developed using ionic liquids as the running electrolyte, which can separate aconitine, mesaconitine, and hypaconitine in under 5 minutes. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been shown to be a rapid and simple method for the determination of these three alkaloids. nih.gov CE offers advantages such as short analysis times, high separation efficiency, and low consumption of reagents and samples. nih.gov
Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC used to enhance the retention of polar and ionic compounds like hypaconitine on non-polar stationary phases. technologynetworks.comsigmaaldrich.com An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. thermofisher.com This reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a C8 or C18 column. technologynetworks.com The choice of the ion-pairing reagent and its concentration are critical parameters for optimizing the separation. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of hypaconitine and its metabolites. hyphadiscovery.comcore.ac.uk Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular structure, allowing for unambiguous identification. hyphadiscovery.comcore.ac.uk While LC-MS/MS may suggest potential structures based on mass-to-charge ratios and fragmentation patterns, NMR provides conclusive structural confirmation. hyphadiscovery.com
Furthermore, Quantitative NMR (qNMR) has emerged as a powerful method for the precise quantification of compounds without the need for an identical standard for each analyte. nih.govamericanpharmaceuticalreview.com In qNMR, the signal intensity of the analyte is compared to that of a certified internal standard of known concentration. globalresearchonline.net This technique is highly accurate and precise, relying on the direct proportionality between signal area and the number of nuclei. nih.gov It is particularly valuable for certifying reference materials and for quantifying analytes in complex mixtures where chromatographic methods may be challenging. spectroscopyeurope.com
Method Validation Parameters (Linearity, Limit of Detection, Limit of Quantification, Precision, Accuracy)
Validation of analytical methods is essential to ensure their reliability for the intended application. jddtonline.info Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). patsnap.com
Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. patsnap.com For hypaconitine, LC-MS/MS methods have shown excellent linearity with correlation coefficients (r²) typically exceeding 0.99. nih.govrsc.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. patsnap.com For hypaconitine, sensitive LC-MS/MS methods have achieved LODs and LOQs in the sub-ng/mL range. One study reported an LOD of 0.010 to 0.200 ng/mL and an LOQ of 0.025 to 0.500 ng/mL. rsc.org Another method for urine samples reported an LOD of 0.7 to 1.5 µg/L. nih.gov
Precision : This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For hypaconitine analysis, intra-day and inter-day precision values are typically required to be below 15%. nih.govrsc.org
Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. jddtonline.info For hypaconitine, accuracy values are generally expected to be within ±15% of the nominal concentration. nih.govrsc.org
Table 1: Example Validation Parameters for Hypaconitine Quantification
| Parameter | Technique | Matrix | Range | r² | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Linearity | LC-MS/MS | Rat Plasma | 0.3125–1000 ng/mL | >0.99 | 0.104 ng/mL | - | - | - | nih.gov |
| Linearity | LC-MS/MS | Food | - | >0.999 | 0.010–0.200 ng/mL | 0.025–0.500 ng/mL | 0.25–5.47% | 86.45–106.95% | rsc.org |
| Linearity | LC-MS/MS | Rat Plasma | 0.01-10 ng/mL | - | - | - | <15% | within ±15% | nih.gov |
| Linearity | HF-LPME-HPLC | Human Urine | 11.0-88.0 µg/L | 0.9969 | 0.7-1.5 µg/L | - | 0.99-7.22% | 77.3-85.6% | nih.gov |
Sample Preparation Techniques for Complex Biological Matrices (e.g., Plasma, Urine, Tissue)
Effective sample preparation is critical for removing interfering substances and concentrating the analyte from complex biological matrices like plasma, urine, and tissue, thereby improving the accuracy and sensitivity of the analysis. nih.gov
Liquid-Liquid Extraction (LLE) : This is a common technique where the sample is alkalinized (e.g., with ammonia (B1221849) solution) and then extracted with an immiscible organic solvent like diethyl ether or ethyl acetate. nih.govnih.gov The alkaloids partition into the organic layer, which is then separated, evaporated, and the residue is reconstituted in the mobile phase for analysis. nih.gov
Solid-Phase Extraction (SPE) : SPE is widely used for cleanup and pre-concentration. nih.gov It involves passing the sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. Dispersive solid-phase extraction (d-SPE), a variation of SPE, is a simple and rapid technique that has been successfully applied using materials like zeolitic imidazolate frameworks (ZIF-8) for the extraction of aconitine alkaloids from rat plasma. nih.govsemanticscholar.org
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) : This is a miniaturized sample preparation technique that uses a small volume of organic solvent immobilized in the pores of a porous hollow fiber. nih.gov The analytes are extracted from the aqueous sample into the organic phase and then back-extracted into an acceptor solution inside the fiber. This method provides high enrichment factors and has been used for determining hypaconitine in human urine. nih.gov
Protein Precipitation (PPT) : For plasma or serum samples, a simple and rapid approach is to precipitate proteins using an organic solvent like methanol or acetonitrile. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. nih.gov
Table 2: Common Sample Preparation Techniques for Hypaconitine
| Technique | Matrix | Key Steps | Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Plasma | Basify sample, extract with ethyl acetate, evaporate, reconstitute. | Good cleanup, widely used. | nih.gov |
| Solid-Phase Extraction (SPE) | Dietary Supplements | Extract with diethyl ether, apply to SPE cartridge, wash, elute. | High selectivity, good for complex matrices. | nih.gov |
| Dispersive SPE (d-SPE) | Rat Plasma | Add ZIF-8 adsorbent to plasma/acetonitrile mix, shake, centrifuge, elute from adsorbent. | Rapid, effective enrichment, environmentally friendly. | nih.govsemanticscholar.org |
| Hollow Fiber LPME | Human Urine | Extract from alkaline sample into 1-octanol (B28484) in fiber wall, back-extract into acidified solution in fiber lumen. | High enrichment factor, minimal solvent use. | nih.gov |
| Protein Precipitation | Rat Plasma | Add methanol to plasma, vortex, centrifuge, inject supernatant. | Simple, fast. | nih.gov |
Synthetic and Semi Synthetic Research on Hypaconitine Hydrobromide and Analogues
Strategies for Total Synthesis of Aconitane-Type Diterpenoid Alkaloids
The total synthesis of aconitane-type diterpenoid alkaloids, including complex structures like hypaconitine (B608023), represents a significant challenge in organic chemistry due to their caged, highly oxygenated, and polycyclic skeletons. escholarship.orgescholarship.org Researchers have developed several key strategies to construct these intricate molecular architectures. A primary challenge lies in the efficient assembly of the multiply bridged polycyclic systems and the installation of numerous stereocenters. nih.govresearchgate.net
Common synthetic strategies often employ cycloaddition reactions to rapidly build molecular complexity. The Diels-Alder reaction is a frequently utilized method to form the core ring systems. escholarship.orgescholarship.orgnih.gov For instance, a modular, convergent approach has been described involving an initial Diels-Alder cycloaddition between unstable components like cyclopropene (B1174273) and cyclopentadiene. nih.gov This can be followed by a second Diels-Alder reaction, for example, using an azepinone dienophile with a siloxydiene, to assemble a key cyclization substrate. nih.gov
Another powerful approach is the use of fragment coupling strategies. This involves the synthesis of two complex molecular fragments which are then joined together late in the synthesis. A key example of this is a 1,2-addition/semipinacol rearrangement sequence, which can efficiently unite two fragments and simultaneously establish a critical all-carbon quaternary center, a common structural feature in these alkaloids. nih.gov
Furthermore, subsequent cyclizations are crucial for completing the hexacyclic scaffold. Methodologies such as Mannich-type N-acyliminium (Speckamp) cyclizations and radical cyclizations are employed to form key carbon-carbon and carbon-nitrogen bonds, ultimately yielding the complete skeleton of the aconitine (B1665448) alkaloids. nih.gov These strategies showcase the ingenuity required to overcome the formidable synthetic challenges posed by this class of natural products.
Table 1: Overview of Synthetic Strategies for Aconitane-Type Alkaloids
| Synthetic Strategy | Key Reactions | Core Advantage | Reference Example |
|---|---|---|---|
| Convergent Diels-Alder Approach | Sequential [4+2] cycloadditions (e.g., cyclopropene/cyclopentadiene, then azepinone/siloxydiene) | Rapid construction of polycyclic systems from simpler components. | Total synthesis of neofinaconitine. nih.gov |
| Fragment Coupling | 1,2-addition/semipinacol rearrangement | Efficiently joins complex fragments and creates quaternary centers. | Total syntheses of (−)-talatisamine and its congeners. nih.gov |
| Intramolecular Cyclizations | Mannich-type N-acyliminium cyclization, Radical cyclization | Forms key C-N and C-C bonds to complete the hexacyclic core. | Used in the later stages of aconitine skeleton assembly. nih.gov |
| Diels-Alder / Ring Opening | Diels-Alder cycloaddition with maleic anhydride-derived dienophiles followed by selective nucleophilic ring-opening. | Builds the core and allows for controlled functionalization. | General strategy explored for aconitine-type alkaloids. escholarship.orgescholarship.org |
Semi-Synthetic Modifications of Hypaconitine for Novel Derivative Generation
Semi-synthesis is a valuable strategy that utilizes a complex natural product, such as hypaconitine, as a starting scaffold for chemical modifications. This approach leverages the intricate and stereochemically rich core structure provided by nature to generate novel analogues that would be difficult to access through total synthesis. The goal of these modifications is often to explore structure-activity relationships (SAR), improve physicochemical properties, or create derivatives with new biological profiles.
While specific semi-synthetic modifications on hypaconitine hydrobromide are not detailed in the provided research, the principles can be illustrated by work on other complex natural products. For example, the hydroxyl groups present on the hypaconitine scaffold are prime targets for chemical modification. Acylation of these hydroxy substituents is a common strategy to produce ester derivatives. nih.gov Similarly, carbamates can be generated through a two-step, one-pot procedure involving initial acylation with a reagent like carbonyldiimidazole, followed by treatment with a desired amine. nih.gov Other potential modifications include the conversion of hydroxyl groups into ethers. mdpi.com
These semi-synthetic efforts can dramatically modulate the properties of the parent molecule. The resulting analogues are then typically evaluated for their biological activities to understand the functional importance of different parts of the molecule. nih.gov This process expedites the study of SAR and can lead to the identification of compounds with enhanced or altered activities. nih.gov
Table 2: Potential Semi-Synthetic Modifications Applicable to Hypaconitine
| Target Functional Group | Modification Type | Potential Reagents | Rationale for Modification |
|---|---|---|---|
| Hydroxyl (-OH) | Acylation (Esterification) | Acid anhydrides, Acyl chlorides | Investigate the role of hydrogen bonding; alter lipophilicity. |
| Hydroxyl (-OH) | Carbamoylation (Carbamate formation) | Carbonyldiimidazole followed by an amine | Introduce new hydrogen bonding motifs and substituents. nih.gov |
| Hydroxyl (-OH) | Alkylation (Etherification) | Alkyl halides with a base | Block hydrogen bonding; increase steric bulk. mdpi.com |
| Carbonyl (Ketone) | Reduction | Reducing agents (e.g., NaBH₄) | Assess the importance of the carbonyl group for activity. |
Development of Derivatization Procedures for Enhanced Analytical Detection
The accurate and sensitive detection of aconitane (B1242193) alkaloids like hypaconitine in various matrices is crucial for research and analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool for this purpose. However, the inherent chemical properties of an analyte can sometimes lead to poor ionization efficiency and thus, low detection sensitivity. Chemical derivatization is a strategy employed to modify the analyte's structure to improve its analytical properties without altering its core for identification.
A primary goal of derivatization in the context of LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is to introduce a functional group that is readily ionized, thereby enhancing the detection response. nih.gov For example, a derivatization procedure developed for carboxylic acids, which can be adapted for molecules with suitable functional groups, involves reaction with a reagent like 2-picolylamine (PA). This reaction attaches a pyridine (B92270) moiety to the analyte, which is highly responsive in the positive-ion mode of ESI-MS. nih.gov
The resulting derivatives often yield characteristic product ions during tandem mass spectrometry (MS/MS), which allows for highly sensitive and selective detection using methods like selected reaction monitoring (SRM). nih.gov This approach can increase detection responses significantly, with reports of 9 to 158-fold increases for certain analytes, pushing the limits of detection into the low femtomole range. nih.gov Such a strategy, if applied to hypaconitine or its metabolites, could enable the detection of trace amounts in complex biological samples with minimal pretreatment and short analysis times. nih.govresearchgate.net
Table 3: General Workflow for Derivatization-Enhanced LC-MS/MS Detection
| Step | Description | Purpose | Key Benefit |
|---|---|---|---|
| 1. Sample Preparation | Extraction of the analyte (e.g., hypaconitine) from the matrix. | Isolate the target compound. | Removes interfering substances. |
| 2. Derivatization Reaction | The analyte is reacted with a derivatizing agent (e.g., 2-picolylamine) in the presence of coupling agents. | Covalently attach a highly ionizable tag to the analyte. | Improves ESI-MS response. nih.gov |
| 3. LC Separation | The derivatized sample is injected into an LC system to separate the derivative from excess reagent and other components. | Chromatographic separation. | Ensures analytical specificity. mdpi.com |
| 4. MS/MS Detection | The derivatized analyte is detected by the mass spectrometer, typically using Selected Reaction Monitoring (SRM). | Quantify the analyte based on a specific parent-product ion transition. | Provides high sensitivity and selectivity. nih.gov |
Rational Design and Synthesis of Structure-Activity Relationship Probes
Rational design is a methodical approach used in medicinal chemistry to create molecules with specific biological activities. This process involves designing and synthesizing compounds based on the known structure of a biological target or a lead compound. For a complex molecule like hypaconitine, rational design would be employed to synthesize a series of analogues, or "probes," to systematically investigate its structure-activity relationship (SAR). The goal of SAR studies is to determine which parts of the molecule are essential for its activity and which can be modified.
The design process typically involves making systematic modifications to the parent structure. nih.gov For instance, researchers might modify specific substituents (R-groups) at various positions on the hypaconitine scaffold to explore the effects of hydrophilicity, hydrophobicity, steric bulk, or electronic properties on biological activity. nih.govnih.gov A series of compounds would be synthesized where one part of the molecule is changed at a time, and the resulting analogues are then tested for their activity.
For example, if a specific hydroxyl group is hypothesized to be important, a probe would be synthesized where this group is removed or replaced with another functional group (e.g., a methoxy (B1213986) group or a hydrogen atom). Comparing the activity of this new probe to the parent hypaconitine would reveal the importance of that hydroxyl group. Computational analyses, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can be used to rationalize the SAR data and guide the design of subsequent generations of compounds with potentially improved properties. birmingham.ac.uk This iterative cycle of design, synthesis, and biological evaluation is fundamental to understanding how a molecule functions and to developing novel, more effective analogues. nih.gov
Table 4: The Rational Design Cycle for SAR Probes
| Phase | Activity | Objective |
|---|---|---|
| 1. Design | Identify a region of the lead molecule (hypaconitine) to modify. Use structural data or hypotheses to propose a new analogue. | To test a specific hypothesis about the role of a functional group. |
| 2. Synthesis | Chemically synthesize the designed probe molecule using total or semi-synthetic methods. | To obtain a pure sample of the novel compound for testing. |
| 3. Biological Evaluation | Test the new analogue in a relevant biological assay and measure its activity. | To quantify the effect of the structural modification. |
| 4. Analysis (SAR) | Compare the activity of the analogue to the parent compound and other probes. Rationalize the results, possibly with computational modeling. birmingham.ac.uk | To build a model of the structure-activity relationship. |
Future Research Directions and Unresolved Challenges for Hypaconitine Research
Elucidation of Remaining Gaps in Hypaconitine (B608023) Biosynthesis and Enzymology
The biosynthetic pathway of aconitine-type diterpenoid alkaloids, including hypaconitine, is a complex process that remains only partially understood. researchgate.net While the general precursors are known, the specific enzymatic steps leading to the intricate scaffold of hypaconitine are largely uncharacterized. The biosynthesis originates from the diterpenoid precursors ent-kaurene (B36324) and ent-atisane, which are derived from ent-copalyl diphosphate (B83284) (ent-CPP). nih.gov However, the precise sequence of oxidative and rearrangement reactions that follow remains a significant knowledge gap.
Future research must focus on identifying and characterizing the enzymes responsible for the later, more complex stages of biosynthesis. Key challenges include the identification of specific cytochrome P450 monooxygenases (P450s) and other enzymes that catalyze the numerous stereospecific oxidations and structural rearrangements. researchgate.netrsc.org Transcriptomic analysis of Aconitum species has provided a large body of data, but experimental validation of the roles of candidate genes is often lacking. researchgate.net A critical objective is to reconstitute the biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, which would not only confirm the function of the identified genes but also enable the production of hypaconitine and its intermediates for further study. nih.govnih.govresearchgate.net Understanding the enzymology in detail could pave the way for synthetic biology approaches to produce novel derivatives with improved properties.
Key Unresolved Questions in Hypaconitine Biosynthesis:
| Research Question | Significance |
|---|---|
| Identification of specific P450s and other enzymes | Crucial for understanding the intricate oxidative and rearrangement steps. |
| Characterization of the complete biosynthetic pathway | Enables heterologous production and synthetic biology applications. |
Comprehensive Structural Biology of Hypaconitine-Target Interactions
A detailed understanding of how hypaconitine interacts with its biological targets at the atomic level is crucial for explaining its mechanism of action and for the rational design of new therapeutic agents. Hypaconitine is known to affect ion channels, including voltage-gated sodium channels and store-operated Ca2+ channels. nih.govnih.govresearchgate.net However, high-resolution structural data of hypaconitine bound to these targets are currently unavailable.
Future research should prioritize obtaining crystal or cryo-electron microscopy (cryo-EM) structures of hypaconitine in complex with its target proteins. mdpi.com Such studies would reveal the specific amino acid residues involved in binding, the conformational changes induced in the target protein upon binding, and the structural basis for its activity. Molecular docking and simulation studies can provide valuable initial insights into these interactions, guiding further experimental work. mdpi.comnih.gov A comprehensive structural understanding will be instrumental in elucidating the structure-activity relationships (SAR) of hypaconitine and its derivatives, which is currently an area with many unanswered questions. nih.govfrontiersin.orgnih.gov
Development of Predictive Preclinical Models for Efficacy and Metabolism
The translation of preclinical findings to clinical applications is a major hurdle in drug development. nih.gov For hypaconitine, developing more predictive preclinical models is essential to accurately assess its therapeutic potential and metabolic profile. Current preclinical studies have explored its effects in various neurological models, but these may not fully recapitulate the complexity of human diseases. nih.govresearchgate.net
Future efforts should focus on creating more sophisticated and translational preclinical models. tno.nl This includes the use of human-induced pluripotent stem cell (hiPSC)-derived models (e.g., cardiomyocytes and neurons) to study the effects of hypaconitine on human cells and tissues. nih.gov Additionally, developing advanced animal models that better mimic human disease pathophysiology will be critical. Furthermore, a deeper understanding of hypaconitine's metabolism, particularly the role of cytochrome P450 enzymes in its biotransformation, is needed. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling can help integrate in vitro metabolic data with in vivo data to better predict its pharmacokinetic behavior in humans. pharmajen.comporsolt.com
Approaches for Improved Preclinical Modeling:
| Model Type | Application for Hypaconitine Research |
|---|---|
| Human iPSC-derived cells | Assess efficacy and mechanisms in a human-relevant context. |
| Advanced animal models | Better prediction of in vivo efficacy and response. |
Integration of Multi-omics Data for Systems-Level Understanding
To gain a holistic view of the biological effects of hypaconitine, it is necessary to move beyond single-target investigations and adopt a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular and physiological changes induced by hypaconitine. nih.govomicstutorials.com
Future research should employ multi-omics strategies to unravel the complex network of interactions affected by hypaconitine. ebi.ac.uk For example, transcriptomic and proteomic analyses of cells or tissues treated with hypaconitine can identify novel pathways and targets. Metabolomic studies can shed light on its impact on cellular metabolism. Integrating these datasets can help to construct comprehensive models of hypaconitine's mechanism of action and identify potential biomarkers of its effects. nih.gov This systems-level understanding is crucial for identifying new therapeutic applications and for understanding the broader biological consequences of its use. youtube.com
Advancements in Computational Drug Discovery for Hypaconitine-Based Leads
Computational methods are powerful tools for accelerating the drug discovery process. frontiersin.orgnih.gov For hypaconitine, these approaches can be used to design and evaluate new derivatives with improved therapeutic properties. The complex structure of hypaconitine makes traditional chemical synthesis challenging, highlighting the need for computational guidance to prioritize the most promising modifications. frontiersin.org
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing hypaconitine hydrobromide purity and structural integrity?
- Methodological Answer : Prioritize high-resolution mass spectrometry (HR-MS) for molecular weight validation and nuclear magnetic resonance (NMR; ¹H/¹³C) for structural elucidation. Pair with reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization). For salt confirmation (hydrobromide), conduct elemental analysis or ion chromatography for bromide quantification .
- Data Considerations : Include retention time shifts in HPLC under varying pH conditions to evaluate salt stability. Report solvent system details (e.g., trifluoroacetic acid as an ion-pairing agent) to ensure reproducibility .
Q. How should in vitro pharmacological assays for this compound be designed to evaluate its anticancer activity?
- Methodological Answer : Use dose-response curves (e.g., 0.1–100 μM) across multiple cancer cell lines (e.g., HeLa, MCF-7) with cytotoxicity endpoints (MTT assay). Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Normalize data to cell viability baselines and report IC₅₀ values with 95% confidence intervals .
- Experimental Validation : Address batch-to-batch variability in compound solubility by pre-testing in DMSO/PBS mixtures and documenting precipitate formation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?
- Methodological Answer : Conduct meta-analyses focusing on variables such as:
- Dosage regimes : Compare studies using equivalent mg/kg vs. molar concentrations.
- Model systems : Differentiate outcomes in 2D monolayer vs. 3D spheroid cultures.
- Batch purity : Cross-reference HPLC/MS data from conflicting studies to identify purity discrepancies .
Q. What experimental designs mitigate confounding factors in this compound’s neurotoxicity studies?
- Methodological Answer : Implement dual-model validation (e.g., zebrafish larvae for high-throughput screening and primary rodent neurons for mechanistic studies). Use transcriptomic profiling (RNA-seq) to distinguish compound-specific neurotoxicity from off-target effects. Include sham-treated controls and blinded evaluators to reduce bias .
- Data Interpretation : Apply Hill slope coefficients to differentiate allosteric vs. competitive receptor interactions, particularly for Na⁺/K⁺-ATPase inhibition .
Q. How can researchers ensure this compound’s stability during long-term pharmacokinetic studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV/MS monitoring. For in vivo studies, validate plasma stability via LC-MS/MS at multiple timepoints (0, 1, 4, 24 hr) and adjust formulation (e.g., cyclodextrin encapsulation) to prevent hydrolysis .
- Documentation : Report degradation products (e.g., aconitine analogs) and their bioactivity to clarify toxicity profiles .
Methodological Frameworks for Study Design
Q. What PICOT criteria are critical for clinical-translational studies on this compound?
- Population : Patients with chemotherapy-resistant tumors (e.g., pancreatic adenocarcinoma).
- Intervention : this compound at 0.5 mg/kg IV, twice weekly.
- Comparison : Standard care (gemcitabine + nab-paclitaxel).
- Outcome : Progression-free survival at 6 months.
- Time : 12-month follow-up for toxicity monitoring.
- Rationale : This framework aligns with NIH guidelines for early-phase trials and ensures endpoints are clinically actionable .
Q. How should multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s mechanisms?
- Methodological Answer : Use pathway enrichment tools (DAVID, MetaboAnalyst) to cluster differentially expressed proteins/metabolites. Validate findings with CRISPR-Cas9 knockouts of top targets (e.g., MAPK1, AKT1) in isogenic cell lines. Deposit raw data in public repositories (e.g., PRIDE, MetaboLights) for peer validation .
Data Reporting Standards
Q. What supplementary materials are essential for reproducibility in this compound research?
- Required :
- Synthetic protocols with stoichiometric ratios and reaction monitoring (TLC/Rf values).
- Full spectral data (NMR, MS) in SI, annotated with peak assignments.
- Raw bioassay data (Excel/CSV) including outliers and statistical scripts (R/Python) .
- Ethical Compliance : For in vivo studies, include IACUC protocol numbers and ARRIVE 2.0 checklist adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
